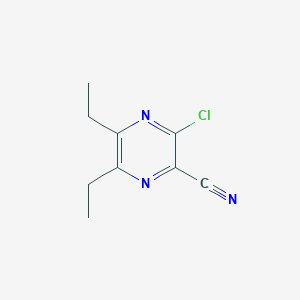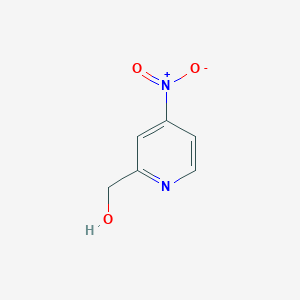
(4-Nitropyridin-2-yl)methanol
Übersicht
Beschreibung
“(4-Nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as “2-(Hydroxymethyl)-4-nitropyridine”, “(4-Nitro-pyridin-2-yl)-methanol”, and "(4-nitro-2-pyridinyl)methanol" .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of “this compound” is 154.12 g/mol . The IUPAC name for this compound is “this compound” and its InChIKey is HFSUHEWRFBAVHH-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C=C1N+[O-])CO .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 154.03784206 g/mol . The topological polar surface area of the compound is 78.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthese des DNA–PK-Inhibitors AZD7648
(4-Nitropyridin-2-yl)methanol wird bei der Synthese des DNA–PK-Inhibitors AZD7648 verwendet . Dieser Inhibitor befindet sich derzeit in klinischen Phase-I/IIa-Studien zur Behandlung von fortgeschrittenen soliden Tumoren und adulten Weichteilsarkomen . Die Synthese umfasst eine Reihe von Schritten, darunter die Herstellung des Zwischenprodukts (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamid aus dem im Handel erhältlichen 4-Methyl-5-nitropyridin-2-amin .
Kontinuierliche Fließsynthese
Die Verbindung wird auch in einer zweistufigen kontinuierlichen Fließsynthese verwendet . Diese Methode minimiert die Anhäufung des hochenergetischen und potenziell explosiven Nitrierungsprodukts, wodurch die sichere Skalierung von 4-Nitropyridin ohne 2-Nitropyridin-Nebenprodukt ermöglicht wird . Durch den Einsatz einer kontinuierlichen Extraktion im Nitrierungsschritt und die Anwendung optimierter Bedingungen wurde ein Durchsatz von 0,716 kg 4-Nitropyridin-Produkt pro Tag aus Pyridin-N-Oxid mit einer Ausbeute von 83 % und hoher Selektivität in einem kontinuierlichen Fließsystem erreicht .
Herstellung von Pyridinderivaten
4-Nitropyridin, das aus this compound synthetisiert werden kann, ist ein ausgezeichnetes Ausgangsmaterial für die Herstellung von Pyridinderivaten . Diese Derivate sind wichtige synthetische Zwischenprodukte für neue Pestizide und Medikamente .
Synthese von Schiff-Basen
This compound kann bei der Synthese von Schiff-Basen verwendet werden . Schiff-Basen sind Verbindungen, die eine funktionelle Gruppe enthalten, die eine Kohlenstoff-Stickstoff-Doppelbindung ist, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist, jedoch nicht mit Wasserstoff. Sie haben eine breite Palette von Anwendungen, darunter die Verwendung als Katalysatoren, Pigmente und Korrosionsinhibitoren.
Kristallstrukturstudien
Die Verbindung wird in Studien im Zusammenhang mit Kristallstrukturen verwendet<a aria-label="4: " data-citationid="
Zukünftige Richtungen
The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .
Wirkmechanismus
Target of Action
Nitropyridine derivatives are known to be key intermediates in medicinal products .
Mode of Action
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .
Action Environment
The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .
Eigenschaften
IUPAC Name |
(4-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUHEWRFBAVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563699 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98197-88-7 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


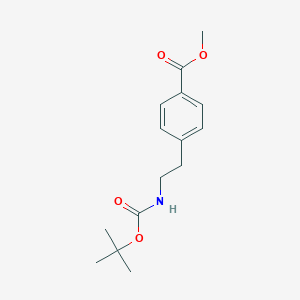
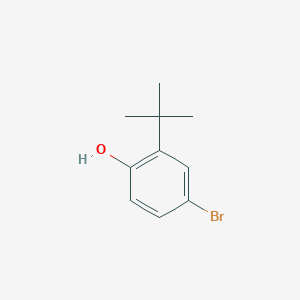
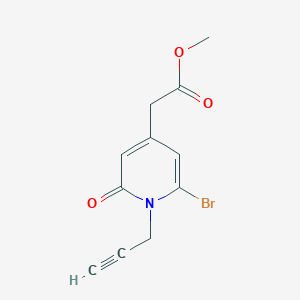
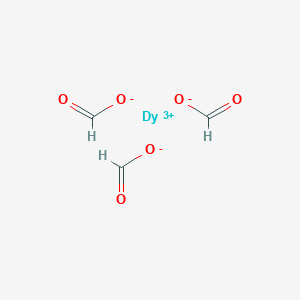
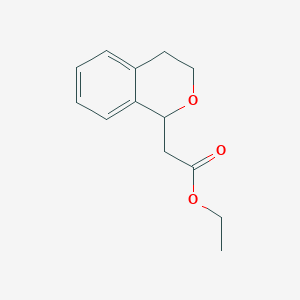
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
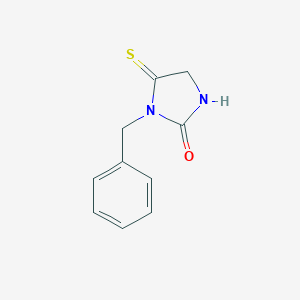
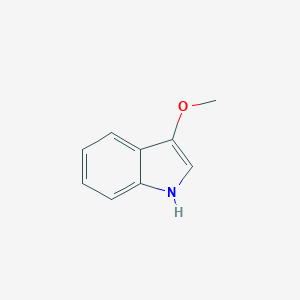
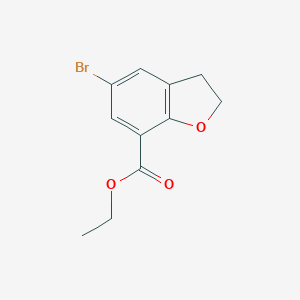

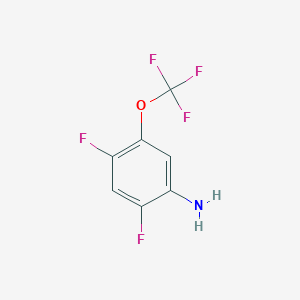
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
